molecular formula C9H13N3O B13625723 2-Amino-4-(pyridin-2-yl)butanamide

2-Amino-4-(pyridin-2-yl)butanamide

Cat. No.: B13625723
M. Wt: 179.22 g/mol
InChI Key: HKTOSCKDVUIAAS-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-2-yl)butanamide is an organic compound that features both an amino group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyridin-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an appropriate halide under palladium catalysis . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green synthesis approaches, such as ball-milling techniques, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyridin-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-4-(pyridin-2-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Amino-4-(pyridin-2-yl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and diverse reactivity make it a valuable tool for the development of new molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in scientific advancements.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4-pyridin-2-ylbutanamide

InChI

InChI=1S/C9H13N3O/c10-8(9(11)13)5-4-7-3-1-2-6-12-7/h1-3,6,8H,4-5,10H2,(H2,11,13)

InChI Key

HKTOSCKDVUIAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC(C(=O)N)N

Origin of Product

United States

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